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Executive Summary

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a
critical regulator of cell cycle progression and a key player in cellular stress responses. Its
activity is intricately linked to the stability of a diverse range of protein substrates, including
oncoproteins and tumor suppressors. This technical guide provides an in-depth exploration of
USP28's function in the cell cycle, detailing its role in different phases, its response to DNA
damage and mitotic stress, and its regulation. The guide includes a compilation of quantitative
data, detailed experimental protocols for studying USP28, and visualizations of the key
signaling pathways in which it is involved. Understanding the multifaceted role of USP28 is
crucial for developing novel therapeutic strategies that target cell cycle dysregulation in
diseases such as cancer.

Introduction to USP28

USP28 is a member of the ubiquitin-specific protease family of deubiquitinating enzymes,
which counteract the process of ubiquitination by removing ubiquitin moieties from substrate
proteins. This post-translational modification is a key signaling mechanism that governs protein
stability, localization, and activity. By deubiquitinating its substrates, USP28 can rescue them
from proteasomal degradation, thereby increasing their cellular abundance and functional
output.
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USP28 has a dualistic role in cellular processes, acting as both an oncogene and a tumor
suppressor depending on the cellular context and the specific substrate it targets. This duality
is particularly evident in its regulation of cell cycle progression, where it can either promote
proliferation by stabilizing pro-growth factors or induce cell cycle arrest by stabilizing tumor
Suppressors.

USP28's Function Across the Cell Cycle

USP28's influence on the cell cycle is not uniform but rather phase-specific, owing to its
dynamic interactions with various cell cycle regulators.

G1/S Transition

USP28 plays a significant role in the G1/S transition, a critical checkpoint that commits the cell
to a new round of division. A key substrate of USP28 in this context is the oncoprotein c-Myc.
USP28 counteracts the action of the F-box and WD repeat domain-containing 7 (FBW7) E3
ubiquitin ligase, which targets c-Myc for degradation. By deubiquitinating and stabilizing c-Myc,
USP28 promotes the transcription of genes necessary for entry into S phase.[1]

Overexpression of USP28 has been shown to accelerate the G1/S transition. For instance, in
pancreatic cancer cells, ectopic expression of USP28 led to a significant decrease in the
GO0/G1 phase cell population and a corresponding increase in the S phase population.[2]
Conversely, knockdown of USP28 resulted in an accumulation of cells in the GO/G1 phase.[2]

S and G2/M Phases

In response to DNA damage or replication stress during the S and G2 phases, USP28
participates in the DNA Damage Response (DDR). It is recruited to sites of DNA damage and
contributes to the stability of key checkpoint proteins. One of its crucial roles is the stabilization
of Claspin, a protein required for the activation of the checkpoint kinase 1 (Chk1). This
stabilization helps to maintain the G2/M checkpoint, allowing time for DNA repair.[3]

Depletion of USP28 in certain cancer cell lines, such as triple-negative breast cancer cells, has
been observed to cause an arrest in the S and G2/M phases, accompanied by the activation of
the DNA damage checkpoint.[4]

USP28 in Cellular Stress Responses
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USP28 is a key mediator of cellular responses to both DNA damage and mitotic stress, acting
to stabilize different sets of proteins to determine the cell's fate.

DNA Damage Response (DDR)

Upon DNA damage, the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-
related (ATR) are activated and phosphorylate a cascade of downstream targets to orchestrate
cell cycle arrest and DNA repair. USP28 is a substrate of ATM/ATR and is recruited to sites of
DNA damage through its interaction with the tandem BRCT domains of 53BP1.[3][5]

In the DDR, USP28 stabilizes several critical checkpoint proteins, including 53BP1 and Chk2,
thereby promoting the signaling cascade that leads to cell cycle arrest.[3] This function is
crucial for allowing the cell to repair damaged DNA before proceeding with division.

Mitotic Surveillance Pathway

USP28 is a central component of the "mitotic surveillance" or "mitotic stopwatch” pathway,
which monitors the duration of mitosis.[6] Prolonged mitosis, a form of cellular stress, can lead
to genomic instability. In response to an extended mitosis, the kinase Polo-like kinase 1 (PLK1)
promotes the formation of a complex between 53BP1, USP28, and the tumor suppressor p53.

[7]

Within this complex, 53BP1 acts as a scaffold, bringing USP28 into proximity with p53. USP28
then deubiquitinates and stabilizes p53, leading to an increase in its levels.[8][9] Stabilized p53
can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to a G1
cell cycle arrest in the subsequent cell generation.[10] This pathway ensures that cells that
have undergone a problematic mitosis do not continue to proliferate.

Quantitative Data on USP28 Function

The following tables summarize quantitative data from various studies on the effects of USP28
on cell cycle progression and protein stability.
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Key Signaling Pathways Involving USP28

The following diagrams, generated using the DOT language, illustrate the key signaling

pathways in which USP28 patrticipates.

USP28 in the DNA Damage Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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